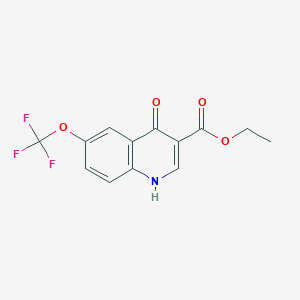

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAKCZOPSFMNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352326 |

Source

|

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-85-7 |

Source

|

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a valuable quinoline derivative for pharmaceutical research and development. The document details the core synthetic pathway, experimental protocols, and key characterization data.

Introduction

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The presence of the trifluoromethoxy group at the 6-position is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. This guide focuses on the well-established Gould-Jacobs reaction, the primary and most efficient method for the synthesis of this target compound.

Synthetic Pathway

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is achieved through a two-step process based on the Gould-Jacobs reaction. This classic method involves the initial condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the quinoline ring system.[1]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 |

| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | C₁₀H₁₆O₅ | 216.23 |

| Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate | Not available | C₁₅H₁₆F₃NO₅ | 347.29 |

| Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | 175203-85-7 | C₁₃H₁₀F₃NO₄ | 301.22 |

Table 2: Characterization Data

| Compound Name | Expected Yield | Melting Point (°C) | Key Spectroscopic Data (Predicted/Reported for Analogs) |

| Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate | High | Not available | ¹H NMR: δ 1.2-1.4 (t, 6H, 2xCH₃), 4.1-4.3 (q, 4H, 2xCH₂), 7.2-7.4 (m, 4H, Ar-H), 8.5-8.7 (d, 1H, =CH), 10.8-11.0 (d, 1H, NH).¹³C NMR: δ 14.5, 60.0, 92.0, 118.0, 122.0, 142.0, 148.0, 165.0, 168.0. |

| Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | Good to High | >300 (decomposes) | ¹H NMR (DMSO-d₆): δ 1.29 (t, 3H, CH₃), 4.24 (q, 2H, CH₂), 7.5-8.5 (m, 4H, Ar-H), 12.5 (s, 1H, OH/NH).MS (m/z): 301.05 [M]⁺.IR (cm⁻¹): ~3400 (O-H/N-H), ~1700 (C=O, ester), ~1650 (C=O, quinolone), ~1250 (C-F). |

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs synthesis of analogous quinoline derivatives and are adapted for the synthesis of the target compound.

Step 1: Synthesis of Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate (Intermediate)

Reaction Scheme:

Caption: Condensation of 4-(trifluoromethoxy)aniline and DEEMM.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 - 1.1 eq).

-

Heat the reaction mixture to 100-125°C with stirring.

-

The reaction is typically complete within 1-2 hours. The progress can be monitored by the distillation of ethanol.

-

Once the theoretical amount of ethanol has been collected, the reaction is considered complete. The resulting crude intermediate, diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate, is a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (Final Product)

Reaction Scheme:

Caption: Thermal cyclization to the quinoline core.

Procedure:

-

In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, heat a high-boiling point solvent such as Dowtherm A (diphenyl ether) to approximately 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

-

Maintain the reaction temperature at around 250°C for 30-60 minutes. The product will begin to precipitate out of the hot solution.

-

After the reaction is complete, allow the mixture to cool to room temperature (or slightly above the freezing point of Dowtherm A, which is 12°C).

-

Dilute the cooled mixture with a non-polar solvent like hexane or heptane to facilitate the filtration of the precipitated product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with the same non-polar solvent to remove the high-boiling point Dowtherm A.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Dry the purified product under vacuum to yield Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a solid.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. This technical guide outlines the necessary steps, from the initial condensation to the final cyclization and purification, providing researchers with a solid foundation for the preparation of this important pharmaceutical intermediate. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

References

Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines reported values with established experimental protocols for the characterization of related quinoline compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel quinoline-based therapeutic agents.

Chemical Identity

-

IUPAC Name: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

-

CAS Number: 175203-85-7

-

Molecular Formula: C₁₃H₁₀F₃NO₄

-

Molecular Weight: 301.22 g/mol

-

Chemical Structure:

// C - OH / C---N | | C6==C5 \ / C - OCF3 / C===C

Physicochemical Properties

The experimental data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is limited. The following table summarizes the available quantitative data.

| Property | Value | Notes |

| Molecular Weight | 301.22 g/mol | Calculated from the molecular formula. |

| Melting Point | Data not available | Can be determined by DSC. |

| Boiling Point | 357.3 °C at 760 mmHg | Predicted value. |

| Density | 1.403 g/cm³ | Predicted value. |

| Refractive Index | 1.51 | Predicted value. |

| Flash Point | 169.9 °C | Predicted value. |

| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low. |

| pKa | Data not available | Can be determined by potentiometric titration. |

| LogP | Data not available | Can be determined by the shake-flask method. |

Synthesis

A plausible synthesis route for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves the Gould-Jacobs reaction. This pathway utilizes a substituted aniline and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.

A likely precursor for this synthesis is diethyl 2-[(4-(trifluoromethoxy)phenylamino)methylidene]malonate. The general steps would be:

-

Condensation: Reaction of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate to form the intermediate, diethyl 2-[(4-(trifluoromethoxy)phenylamino)methylidene]malonate.

-

Cyclization: Thermal cyclization of the intermediate in a high-boiling point solvent, such as Dowtherm A, to yield the quinoline ring system.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. These are general protocols based on established methods for quinoline derivatives.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[1]

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[1] Key expected vibrational bands include O-H, N-H, C=O (ester and quinolone), C-O, and C-F stretches.

4.1.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC (e.g., LC-MS).

-

Method: For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water). Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[2][3]

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and for quantitative analysis.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[4][5]

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (e.g., 0.1% formic acid in both solvents).[5]

-

Method: Dissolve the sample in the mobile phase or a suitable organic solvent. Inject the sample and monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm). Purity is determined by the peak area percentage.[4][5]

Thermal Analysis

4.3.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal transitions.

-

Instrumentation: A Differential Scanning Calorimeter.

-

Method: Place a small, accurately weighed amount of the sample (1-5 mg) in an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The melting point is determined from the peak of the endothermic transition.[6]

4.3.2. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and decomposition profile.

-

Instrumentation: A Thermogravimetric Analyzer.

-

Method: Place an accurately weighed sample (5-10 mg) in a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere. The instrument records the mass of the sample as a function of temperature.[7][8]

Determination of Other Physicochemical Parameters

4.4.1. Solubility

-

Objective: To determine the solubility in various solvents, particularly aqueous buffers.

-

Method (Shake-Flask): Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4).[9] Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). Separate the undissolved solid by centrifugation and filtration.[9] Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.[9][10]

4.4.2. pKa Determination

-

Objective: To determine the acid dissociation constant(s) of the molecule.

-

Method (Potentiometric Titration): Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).[11][12] Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.[11][12][13]

4.4.3. LogP Determination

-

Objective: To determine the lipophilicity of the compound.

-

Method (Shake-Flask): Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS pH 7.4).[14][15][16] Dissolve a known amount of the compound in one of the phases. Mix the two phases in a separatory funnel and shake until equilibrium is reached. Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[14][15][16] The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempap.org [chempap.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. azom.com [azom.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. youtube.com [youtube.com]

- 16. encyclopedia.pub [encyclopedia.pub]

Technical Guide: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

CAS Number: 175203-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally related analogues to provide a thorough understanding of its synthesis, properties, and potential biological activities.

Chemical and Physical Properties

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core. The trifluoromethoxy group at the 6-position is of particular interest in medicinal chemistry as it can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175203-85-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₀F₃NO₄ | Calculated |

| Molecular Weight | 301.22 g/mol | Calculated |

| IUPAC Name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | Standard Nomenclature |

| SMILES | CCOC(=O)C1=C(O)C2=CC(OC(F)(F)F)=CC=C2N=C1 | Calculated |

| InChIKey | FLAKCZOPSFMNJL-UHFFFAOYSA-N | Calculated |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Proposed Experimental Protocol: Gould-Jacobs Synthesis

-

Condensation: 4-(Trifluoromethoxy)aniline is reacted with an equimolar amount of diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants at a temperature ranging from 100 to 140°C for 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, is formed during this step.

-

Cyclization: The intermediate from the previous step is cyclized without purification by heating at a higher temperature, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The reaction mixture is heated to approximately 240-260°C. The cyclization reaction is usually complete within 30 to 60 minutes.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The crude product is then collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a solid.

Potential Biological Activities and Applications

While specific biological data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is not extensively published, the quinoline scaffold and the trifluoromethoxy substitution are present in numerous biologically active molecules. Research on closely related compounds provides insights into the potential therapeutic applications of this molecule.

Table 2: Reported Biological Activities of Structurally Related 6-(Trifluoromethoxy)quinoline Derivatives

| Derivative Class | Biological Activity | Potential Application | Reference |

| 6-(trifluoromethoxy)quinoline amides | Anti-ulcer agent | Gastroenterology | [1] |

| N-hydroxyacetamide derivative of 6-(trifluoromethoxy)quinoline | Matrix Metalloproteinase (MMP) inhibitor | Cancer, Arthritis | [2] |

| 4-aminoquinoline derivatives | Anticancer | Oncology | [3] |

The presence of the 4-hydroxyquinoline-3-carboxylate moiety is also a key feature of quinolone antibiotics, suggesting a potential for antimicrobial activity. However, this would require experimental verification. The broader class of quinoline derivatives has been investigated for a wide range of biological activities, including as inhibitors of various kinases.

Potential Signaling Pathway Interactions

Quinoline-based compounds are known to interact with various cellular signaling pathways, often through the inhibition of protein kinases. For instance, derivatives of 4-aminoquinolines have been explored as inhibitors of pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[3] While the specific targets of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate are unknown, a hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase in a cancer-related signaling cascade.

Conclusion

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a chemical entity with significant potential for drug discovery and development. Based on the known activities of structurally similar compounds, it warrants investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic route is well-established, allowing for its preparation and subsequent biological evaluation. Further research is necessary to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this guide presents a combination of established information for this class of compounds and predicted spectral data based on established chemical principles and analysis of close structural analogs.

Chemical Identity and Properties

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a heterocyclic compound featuring a 4-hydroxyquinoline core, which is a recognized privileged structure in drug development. The presence of the trifluoromethoxy group at the 6-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for pharmaceutical applications.

| Property | Value |

| IUPAC Name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate |

| CAS Number | 175203-85-7 |

| Molecular Formula | C₁₃H₁₀F₃NO₄ |

| Molecular Weight | 301.22 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(O)C2=CC(OC(F)(F)F)=CC=C2N=C1 |

| InChI Key | FLAKCZOPSFMNJL-UHFFFAOYSA-N |

Spectral Data (Predicted and Representative)

Due to the absence of publicly available experimental spectra for this specific molecule, the following tables present predicted data. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles. They are intended to provide a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | s (br) | - | 4-OH |

| ~8.6 | s | - | H2 |

| ~8.1 | d | J ≈ 9.0 | H5 |

| ~7.8 | d | J ≈ 2.5 | H7 |

| ~7.6 | dd | J ≈ 9.0, 2.5 | H8 |

| 4.25 | q | J = 7.1 | -OCH₂CH₃ |

| 1.30 | t | J = 7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Ester C=O |

| ~165.0 | C4 |

| ~148.0 | C8a |

| ~145.0 | C6 |

| ~140.0 | C2 |

| ~125.0 | C5 |

| ~122.0 | C7 |

| ~120.5 (q) | -OCF₃ (J_CF ≈ 257 Hz) |

| ~118.0 | C8 |

| ~110.0 | C4a |

| ~105.0 | C3 |

| ~60.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) |

| Molecular Ion (M) | 301.0562 (Exact Mass) |

| Major Fragment (M+H)⁺ | 302.0634 |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretch (intramolecular H-bonding) |

| 3100 - 3000 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (quinolone) |

| 1620, 1580, 1500 | C=C stretch (aromatic) |

| 1250 - 1150 | C-F stretch (trifluoromethoxy) |

| ~1200 | C-O stretch (ester) |

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is most effectively achieved via the Gould-Jacobs reaction. This method involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine one equivalent of 4-(trifluoromethoxy)aniline and one equivalent of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 110-125 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

-

Upon completion, the intermediate, diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Cyclization

-

Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the flask containing the intermediate from Step 1.

-

Heat the mixture to approximately 250-260 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization and elimination of ethanol.

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a non-polar solvent like hexane to precipitate the crude product.

-

Collect the solid product by filtration and wash thoroughly with hexane.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield pure Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

The Multifaceted Mechanisms of Action of 4-Hydroxyquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action of 4-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and iron-chelating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and workflows associated with these versatile compounds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

4-hydroxyquinoline derivatives have emerged as promising candidates for anticancer drug development due to their ability to interfere with multiple pathways essential for tumor growth and survival.

Inhibition of Key Signaling Pathways

A primary anticancer mechanism of 4-hydroxyquinoline compounds is the inhibition of critical signaling cascades that are often dysregulated in cancer. Notably, the PI3K/Akt pathway, which is central to cell proliferation, survival, and metabolism, is a key target. By inhibiting components of this pathway, these compounds can effectively halt cancer cell growth. Furthermore, certain derivatives have been shown to inhibit receptor tyrosine kinases such as the Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression and are validated targets in oncology.

Caption: Inhibition of the PI3K/Akt and CDK2 pathways by 4-hydroxyquinoline derivatives.

Induction of Oxidative Stress and Apoptosis

Some 4-hydroxyquinoline derivatives can induce cell death in cancer cells by generating reactive oxygen species (ROS). This can occur through their interaction with cellular components or through the redox cycling of their metal complexes. The resulting oxidative stress can damage cellular macromolecules, including DNA, and trigger programmed cell death, or apoptosis.

Quantitative Data: Cytotoxicity of 4-Hydroxyquinoline Derivatives

The cytotoxic effects of various 4-hydroxyquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3a | HCT116 (Colon) | 148.3 | Doxorubicin | - |

| A549 (Lung) | 155.7 | Doxorubicin | - | |

| PC3 (Prostate) | 167.2 | Doxorubicin | - | |

| MCF-7 (Breast) | 189.0 | Doxorubicin | - | |

| 3b | HCT116 (Colon) | 162.0 | Doxorubicin | - |

| A549 (Lung) | 188.1 | Doxorubicin |

Technical Guide: Structure Elucidation of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document outlines a plausible synthetic route and provides a comprehensive analysis of predicted spectroscopic data for the confirmation of its chemical structure.

Introduction

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of pharmacological activities. Accurate structure elucidation is a critical step in the research and development of new chemical entities. This guide provides a systematic approach to confirming the structure of this target compound through a combination of synthesis and spectroscopic analysis.

Synthesis Pathway

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be achieved via the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Caption: Proposed synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, equimolar amounts of 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-130°C for 1-2 hours, during which ethanol is distilled off. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Cyclization: The resulting intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A. The solution is heated to approximately 250°C for 20-30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a solid.

Structure Elucidation Workflow

The confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. These predictions are based on the known data of the isomeric Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and established principles of spectroscopic interpretation.

Predicted NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (s, 1H) | -OH |

| ~8.6 (s, 1H) | H2 |

| ~8.1 (d, J ≈ 9.0 Hz, 1H) | H5 |

| ~7.8 (s, 1H) | H8 |

| ~7.6 (dd, J ≈ 9.0, 2.5 Hz, 1H) | H7 |

| ~4.2 (q, J ≈ 7.1 Hz, 2H) | -CH₂- |

| ~1.3 (t, J ≈ 7.1 Hz, 3H) | -CH₃ |

Predicted IR Data

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1650 | C=O stretch | Quinoline carbonyl |

| ~1620, 1580 | C=C stretch | Aromatic |

| 1250-1050 | C-O stretch | Ester, Ether |

| 1150-1100 | C-F stretch | Trifluoromethoxy |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 301 | [M]⁺ (Molecular Ion) |

| 256 | [M - OCH₂CH₃]⁺ |

| 228 | [M - COOCH₂CH₃]⁺ |

| 200 | [228 - CO]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides key information for the structural confirmation. The downfield singlet at approximately 12.5 ppm is characteristic of the acidic hydroxyl proton at position 4, which can also exhibit keto-enol tautomerism. The singlet at ~8.6 ppm corresponds to the proton at position 2 of the quinoline ring. The aromatic region is expected to show three signals: a doublet for H5, a singlet for H8, and a doublet of doublets for H7, consistent with the substitution pattern. The quartet and triplet at ~4.2 and ~1.3 ppm, respectively, are characteristic of the ethyl ester group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show the expected number of carbon signals. The two carbonyl carbons of the ester and the quinolone ring are expected at ~168 ppm and ~175 ppm, respectively. The carbon attached to the trifluoromethoxy group (C6) will appear around 148 ppm. The trifluoromethyl carbon itself will be observed as a quartet due to coupling with the three fluorine atoms at approximately 122 ppm. The signals for the ethyl group carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present. A broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the hydroxyl group. The presence of two distinct carbonyl absorption bands around 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (quinoline C4-carbonyl) would be a key indicator of the structure. Strong absorption bands in the 1250-1050 cm⁻¹ and 1150-1100 cm⁻¹ regions would confirm the presence of the C-O and C-F bonds of the trifluoromethoxy and ester groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₃H₁₀F₃NO₄ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would further support the proposed structure. Key fragments would include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃), followed by the loss of carbon monoxide.

Conclusion

The combination of a plausible synthesis via the Gould-Jacobs reaction and a thorough analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structure elucidation of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The presented data and interpretations collectively support the assigned structure, providing a solid foundation for further investigation and development of this compound.

The Quinoline-3-Carboxylate Ester Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, underpinning a multitude of therapeutic agents. Among its vast chemical space, quinoline-3-carboxylate esters have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these esters, from the initial isolation of the quinoline nucleus to the advent of sophisticated synthetic methodologies. It details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows associated with this important pharmacophore.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of the quinoline-3-carboxylate ester begins with the discovery of its parent scaffold, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the late 19th century that the first synthetic routes to the quinoline core were established, marking a pivotal moment in heterocyclic chemistry. These classical "named reactions" laid the groundwork for the eventual synthesis of a vast array of quinoline derivatives.

Key historical syntheses of the quinoline core include:

-

Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2]

-

Combes Quinoline Synthesis (1888): This acid-catalyzed reaction of anilines with β-diketones provided a route to 2,4-disubstituted quinolines.

-

Friedländer Synthesis (1882): A condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group.

While these methods were crucial for accessing the basic quinoline structure, the direct and regioselective synthesis of quinoline-3-carboxylate esters required more refined approaches. A significant breakthrough came with the Gould-Jacobs reaction , first reported in 1939. This reaction, involving the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization, provided a reliable route to 4-hydroxyquinoline-3-carboxylate esters.[3][4] These compounds are key precursors that can be readily converted to the corresponding quinoline-3-carboxylate esters through deoxygenation. The Gould-Jacobs reaction, therefore, stands as a cornerstone in the history of this specific class of compounds.

The Evolution of Synthesis: From Harsh Thermolysis to Modern Catalysis

The synthesis of quinoline-3-carboxylate esters has evolved significantly from the classical, high-temperature methods to more efficient and versatile modern techniques.

The Classical Approach: The Gould-Jacobs Reaction

The traditional Gould-Jacobs reaction involves two key steps: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate ester.[3] The cyclization step often requires harsh conditions, typically heating in a high-boiling solvent like diphenyl ether at temperatures exceeding 250°C.[5]

Modern Synthetic Methodologies

In recent years, a strong emphasis on efficiency and sustainability has driven the development of new synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.[6] Furthermore, modern catalytic methods, such as the Rhodium(II)-catalyzed cyclopropanation-ring expansion of indoles, have provided novel and efficient pathways to substituted quinoline-3-carboxylate esters.[7]

Biological Significance and Therapeutic Potential

The quinoline-3-carboxylate ester scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The ester functionality often serves as a key modulating group, influencing the compound's physicochemical properties and biological activity. In many instances, the ester acts as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug.[1] This strategy can enhance properties such as cell permeability and selectivity.

Anticancer Activity

A significant area of investigation for quinoline-3-carboxylate esters is oncology. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][8] The mechanism of action for many of these anticancer agents involves the inhibition of key signaling pathways that are dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation. Their overexpression is implicated in the development of various cancers.[9] Certain quinoline derivatives have been identified as potent inhibitors of EGFR and HER2, blocking downstream signaling cascades.

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and involved in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to cancer development.[10] Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of CK2.

Antimicrobial Activity

The quinoline core is famously present in many antimalarial drugs, such as chloroquine. This has spurred research into the broader antimicrobial properties of quinoline derivatives. Quinoline-3-carboxylate esters and their related compounds have demonstrated activity against various bacterial and fungal strains.[11][12]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.[4][13][14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of quinoline-3-carboxylate esters and related derivatives from the literature. This data allows for a comparative analysis of the structure-activity relationships (SAR) within this class of compounds.

Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives (IC50, µM)

| Compound ID | R1 | R2 | R3 | MCF-7 | K562 | A549 | HT29 | Reference |

| 4k | 2-styryl | 4-Cl | H | - | 0.28 | - | - | [2] |

| 4m | 2-styryl | 4-OCH3 | H | 0.33 | 0.28 | - | - | [2] |

| 4n | 2-styryl | 4-F | H | 0.33 | - | - | - | [2] |

| 3h | 2,4-bis((E)-styryl) | H | H | - | - | 1.53 | 1.50 | [8] |

| 3k | 2,4-bis((E)-styryl with ferrocene) | H | H | - | - | 1.38 | 0.77 | [8] |

| 3t | 2,4-bis((E)-styryl with 3,4-dimethoxy) | H | H | - | - | 2.36 | 0.97 | [8] |

| Cisplatin | - | - | - | - | - | - | >10 | [8] |

Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC, µg/mL)

| Compound ID | Organism | MIC | Reference |

| Compound 2 | Bacillus cereus | 6.25 | [12] |

| Staphylococcus aureus | 6.25 | [12] | |

| Pseudomonas aeruginosa | 12.5 | [12] | |

| Escherichia coli | 25 | [12] | |

| Compound 6 | Bacillus cereus | 3.12 | [12] |

| Staphylococcus aureus | 3.12 | [12] | |

| Pseudomonas aeruginosa | 6.25 | [12] | |

| Escherichia coli | 12.5 | [12] |

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable activity | [13] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable activity | [13] |

| Indomethacin (Reference) | LPS-induced inflammation in RAW264.7 cells | Appreciable activity | [13] |

| Compound 6d | Xylene-induced ear edema (in vivo) | 68.28% inhibition | [4] |

| Ibuprofen (Reference) | Xylene-induced ear edema (in vivo) | Potent activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of quinoline-3-carboxylate esters.

Synthesis

This protocol is adapted from the principles of the classical Gould-Jacobs reaction, utilizing a high-boiling solvent.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Cyclohexane

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Addition: After cooling, add diphenyl ether to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (approximately 250-260°C) in the diphenyl ether for 30 minutes.

-

Work-up: Cool the reaction mixture to below 100°C. Add cyclohexane to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with cyclohexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol is adapted from a modern, microwave-assisted variation of the Gould-Jacobs reaction.[6]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave synthesis vial (2.5 mL)

-

Magnetic stirring bar

-

Acetonitrile

Procedure:

-

Reaction Setup: To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 300°C and hold for 5 minutes.

-

Isolation: Cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Biological Evaluation

This protocol describes a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562, A549, HT29)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental and Logical Workflows

Visualizing the workflow in drug discovery and synthesis provides a clear roadmap for researchers.

General Workflow for Kinase Inhibitor Drug Discovery

Synthesis and Evaluation Workflow for Quinoline-3-Carboxylate Esters

Conclusion

The quinoline-3-carboxylate ester core has a rich history rooted in the fundamental discoveries of heterocyclic chemistry. From its origins in classical named reactions to the precision of modern synthetic methods, the journey of this scaffold has been one of continuous innovation. The diverse and potent biological activities exhibited by its derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore its enduring importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of quinoline-3-carboxylate esters, offering a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile and powerful pharmacophore.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ablelab.eu [ablelab.eu]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of the Trifluoromethoxy Group on the Bioactivity of Quinoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The strategic functionalization of this scaffold is a key approach in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. Among the various substituents, the trifluoromethoxy (-OCF₃) group has garnered increasing interest due to its unique electronic and steric properties. This technical guide provides an in-depth analysis of the effects of the trifluoromethoxy functional group on the bioactivity of quinoline derivatives, with a primary focus on their anticancer and antimicrobial potential. We present a compilation of quantitative data from published studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Quinoline Scaffold and the Trifluoromethoxy Advantage

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The versatility of the quinoline ring system allows for substitution at various positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine-containing functional groups has become a powerful strategy in modern medicinal chemistry to enhance the drug-like properties of bioactive molecules[4][5]. The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over its non-fluorinated counterpart, the methoxy group (-OCH₃), and even the commonly used trifluoromethyl (-CF₃) group.

Key Physicochemical Effects of the Trifluoromethoxy Group:

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of approximately +1.04[6]. This property can enhance a molecule's ability to cross biological membranes, potentially improving absorption, distribution, and target engagement[6][7].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes[4]. This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability[4][7].

-

Electronic Effects: The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the quinoline ring system. This modulation of the electronic landscape can influence pKa, hydrogen bonding capacity, and interactions with biological targets[7].

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of the molecule, which can be crucial for optimizing binding to a specific biological target and enhancing selectivity[4].

These properties make the trifluoromethoxy group an attractive substituent for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of quinoline-based drug candidates.

Anticancer Activity of Trifluoromethoxy-Substituted Quinolines

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis[8][9][10]. The incorporation of a trifluoromethoxy group can further enhance these activities.

Quantitative Data: In Vitro Cytotoxicity

While specific data for a wide range of trifluoromethoxy-substituted quinolines is still emerging, studies on related fluorinated quinolines provide valuable insights. The following table summarizes the cytotoxic activity (IC₅₀ values) of representative trifluoromethyl- and other fluorinated quinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of trifluoromethoxy analogues.

| Compound ID | Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethyl phenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [8] |

| 2 | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [11] |

| 3 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | HT-29 (Colon) | 3.38 | [12][13] |

| 4 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | COLO-205 (Colon) | 10.55 | [12][13] |

| 5 | Ethyl 4-hydroxy-2-methyl-6-(3-fluorophenyl)quinoline-3-carboxylate (6a) | MDA-MB-468 (Breast) | 4.0 | [14] |

| 6 | Ethyl 4-hydroxy-2-methyl-6-(4-fluorophenyl)quinoline-3-carboxylate (6b) | MDA-MB-468 (Breast) | 5.0 | [14] |

| 7 | Ethyl 4-hydroxy-2-methyl-6-(2,4-difluorophenyl)quinoline-3-carboxylate (6c) | MDA-MB-468 (Breast) | 8.0 | [14] |

| 8 | Ethyl 4-hydroxy-2-methyl-6-(3,4-difluorophenyl)quinoline-3-carboxylate (6d) | MDA-MB-468 (Breast) | 4.0 | [14] |

| 9 | Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl )phenyl)quinoline-3-carboxylate (6e) | MDA-MB-468 (Breast) | 20.0 | [14] |

Signaling Pathways and Mechanisms of Action

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The trifluoromethoxy group can enhance the interaction with these targets.

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Several quinoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs)[1][11][15]. The trifluoromethoxy group can contribute to stronger binding to the ATP-binding pocket of the EGFR kinase domain.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Quinoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase[1][12][13]. The lipophilic nature of the trifluoromethoxy group can facilitate the entry of these inhibitors into endothelial cells.

Antimicrobial Activity of Trifluoromethoxy-Substituted Quinolines

The quinoline scaffold is the basis for several important antimicrobial agents. The addition of a trifluoromethoxy group can enhance the antimicrobial potency and broaden the spectrum of activity.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some fluorinated quinoline and related derivatives against various bacterial and fungal strains. While data for trifluoromethoxy-quinolines is limited, these values for trifluoromethyl and other fluorinated analogues provide a useful comparison.

| Compound ID/Class | Microorganism | Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-quinoline derivative (2) | Staphylococcus aureus (MRSA) | - | 3.0 | [16] |

| Trifluoromethyl-quinoline derivative (2) | Staphylococcus epidermidis (MRSE) | - | 3.0 | [16] |

| Trifluoromethyl-quinoline derivative (2) | Enterococcus faecalis (VRE) | - | 3.0 | [16] |

| Quinoline-Sulfonamide Hybrids (QS series) | Escherichia coli | ATCC 25922 | 15.62 - 125 | [5] |

| Quinoline-Sulfonamide Hybrids (QS series) | Staphylococcus aureus | ATCC 29213 | 7.81 - 62.5 | [5] |

| Quinoline-Sulfonamide Hybrids (QS series) | Candida albicans | ATCC 10231 | 31.25 - 250 | [5] |

| Chalcone with -OCF₃ group (B3) | Staphylococcus aureus | MTCC 96 | 51 µM | [17] |

| Chalcone with -OCF₃ group (B3) | Bacillus subtilis | MTCC 121 | 101 µM | [17] |

| Chalcone with -OCF₃ group (B3) | Escherichia coli | MTCC 1652 | 51 µM | [17] |

| Chalcone with -OCF₃ group (B3) | Candida albicans | MTCC 1637 | 101 µM | [17] |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | - | 0.52 | [3] |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Botrytis cinerea | - | 0.50 | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the bioactivity of novel compounds.

Synthesis of Trifluoromethoxy-Substituted Quinolines

A general synthetic approach to 4-amino-6-(trifluoromethoxy)quinoline is outlined below, based on established methodologies for similar quinoline derivatives[6]. This involves the synthesis of the key intermediate, 4-chloro-6-(trifluoromethoxy)quinoline, followed by nucleophilic substitution.

A detailed protocol for a similar chlorination step is as follows:

Synthesis of 4-chloro-8-trifluoromethyl-quinoline[18]:

-

Add 13.75 g of monosublimated iodine to 75 ml of phosphorus oxychloride at 0-5 °C.

-

Heat the mixture to 93-95 °C over 30 minutes and maintain this temperature for an additional 30 minutes.

-

Add 50 g of 8-(trifluoromethyl)quinolin-4-ol in fractions over 6 minutes.

-

Maintain the reaction mixture at 93-95 °C for 30 minutes.

-

After cooling to 70±5 °C, add the mixture to a stirred solution of 11 g of sodium bisulfite in 875 ml of water at 40-45 °C over about 30 minutes.

-

Cool the mixture to 15-20 °C to obtain a gummy suspension.

-

Filter the suspension, wash, and dry the product.

-

Recrystallize the product from methanol to obtain 4-chloro-8-trifluoromethyl-quinoline.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethoxy-quinoline derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution Assay[2][5]:

-

Compound Dilution: Perform two-fold serial dilutions of the trifluoromethoxy-quinoline derivatives in a 96-well microtiter plate containing an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The trifluoromethoxy group is a valuable addition to the medicinal chemist's toolbox for the design of novel quinoline-based therapeutic agents. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties can lead to compounds with superior potency and pharmacokinetic profiles. While the exploration of trifluoromethoxy-substituted quinolines is still in its early stages compared to their trifluoromethyl counterparts, the available data and the known benefits of the -OCF₃ group suggest that this is a promising area for future research.

Further studies are warranted to:

-

Synthesize and screen a broader range of trifluoromethoxy-substituted quinoline derivatives against diverse biological targets.

-

Conduct comprehensive structure-activity relationship (SAR) studies to elucidate the optimal position and substitution pattern of the -OCF₃ group for specific activities.

-

Perform in-depth mechanistic studies to understand how the trifluoromethoxy group influences target binding and cellular pathways.

-

Evaluate the in vivo efficacy and pharmacokinetic profiles of promising lead compounds.

This technical guide provides a foundational resource for researchers embarking on the exploration of trifluoromethoxy-substituted quinolines, with the aim of accelerating the discovery and development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

In Silico Prediction of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a novel quinoline derivative with potential therapeutic applications. Leveraging a panel of computational tools, this document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and drug-likeness of the compound. Furthermore, a plausible synthetic route is outlined, and a potential mechanism of action is explored through a hypothetical signaling pathway. This guide serves as a foundational resource for researchers interested in the further development and experimental validation of this molecule.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The substituent at the 6-position, in this case, a trifluoromethoxy group, can significantly influence the compound's lipophilicity and metabolic stability, while the 3-carboxylate ester functionality can modulate its pharmacokinetic profile. This in silico investigation aims to provide a comprehensive predictive profile of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate to guide future research and development efforts.

Predicted Physicochemical and Pharmacokinetic Properties

A variety of in silico tools, including SwissADME, pkCSM, and OSIRIS Property Explorer, were employed to predict the physicochemical and pharmacokinetic properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The canonical SMILES string for the compound, CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F, was used as the input for these predictions.

Physicochemical Properties

The predicted physicochemical properties are crucial for understanding the compound's behavior in a biological system.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C13H10F3NO4 | - |

| Molecular Weight | 301.22 g/mol | SwissADME |

| LogP (Consensus) | 2.85 | SwissADME |

| Water Solubility (LogS) | -3.5 (Moderately soluble) | SwissADME |

| pKa (most acidic) | 6.5 (Phenolic hydroxyl) | pkCSM |

| pKa (most basic) | 1.8 (Quinoline nitrogen) | pkCSM |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 5 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Rotatable Bonds | 4 | SwissADME |

Pharmacokinetics (ADMET) Prediction

The ADMET profile provides insights into the potential fate of the compound within an organism.

| ADMET Parameter | Category | Predicted Value/Classification | Reference Tool |

| Absorption | Human Intestinal Absorption | 85% | pkCSM |

| Caco-2 Permeability (logPapp) | 0.95 cm/s | pkCSM | |

| P-glycoprotein Substrate | No | SwissADME | |

| Distribution | VDss (human) | 0.5 L/kg | pkCSM |

| BBB Permeability | No | SwissADME | |

| CNS Permeability | -2.5 (Low) | pkCSM | |

| Plasma Protein Binding | ~90% | pkCSM | |

| Metabolism | CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | Yes | SwissADME | |

| CYP2C9 Inhibitor | Yes | SwissADME | |

| CYP2D6 Inhibitor | No | SwissADME | |

| CYP3A4 Inhibitor | Yes | SwissADME | |

| Excretion | Total Clearance | 0.6 L/h/kg | pkCSM |

| Renal OCT2 Substrate | No | pkCSM | |

| Toxicity | AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | Yes | pkCSM | |

| Hepatotoxicity | Yes | pkCSM | |

| Skin Sensitization | No | pkCSM |

Drug-Likeness and Medicinal Chemistry Friendliness

These parameters assess the compound's potential as a drug candidate based on established empirical rules.

| Drug-Likeness Model | Prediction | Reference Tool |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Ghose Filter | Yes | SwissADME |

| Veber Filter | Yes | SwissADME |

| Egan Filter | Yes | SwissADME |

| Muegge Filter | Yes | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| Lead-likeness | No (2 violations: MW > 300, LogP > 3) | SwissADME |

| Synthetic Accessibility | 3.5 (Easy to synthesize) | SwissADME |

Experimental Protocols

Proposed Synthesis: Gould-Jacobs Reaction

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be achieved via the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or another high-boiling point solvent)

-

Ethanol

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure.

-

Cyclization: To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes. The cyclization product, Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, will precipitate upon cooling.

-

Isolation and Purification: Cool the reaction mixture to room temperature and add hexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

In Silico Prediction Workflow

Caption: Workflow for the in silico prediction of molecular properties.

Logical Relationships of ADMET Properties

Caption: Interplay of key ADMET properties and their influencing factors.

Hypothetical Signaling Pathway: Induction of Apoptosis

Caption: A potential mechanism of action involving topoisomerase inhibition leading to apoptosis.

Discussion and Future Directions

The in silico analysis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate suggests that it possesses several favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential, which is further supported by the high predicted human intestinal absorption. The predicted moderate water solubility and synthetic accessibility are also encouraging for its development.